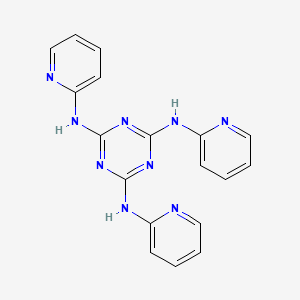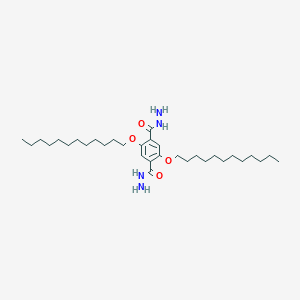
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide, also known as anandamide, is a naturally occurring compound that belongs to the class of fatty acid amides. It is an endogenous cannabinoid neurotransmitter found in the brain and peripheral tissues of animals. Anandamide is derived from the non-oxidative metabolism of arachidonic acid, an essential omega-6 fatty acid. It plays a crucial role in various physiological processes, including pain, mood, appetite, and memory .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide can be synthesized through the amidation of arachidonic acid with ethanolamine. The reaction typically involves the use of a catalyst, such as sodium methoxide, and is carried out under mild conditions. The reaction mixture is stirred at room temperature for a few hours, followed by purification using chromatographic techniques to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves the use of microbial algal oil rich in arachidonic acid. The algal oil is reacted with ethanolamine in the presence of a catalyst, such as sodium methoxide, under controlled conditions. The reaction is carried out in a solvent mixture of hexane and ethanol. After the reaction, the product is purified through crystallization and extraction techniques to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and hydroperoxides.
Reduction: Reduction reactions can convert the double bonds in the molecule to single bonds.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroperoxides.
Reduction: Saturated fatty acid amides.
Substitution: Various substituted amides depending on the reagent used.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of fatty acid amides and their interactions with other molecules.
Biology: The compound is studied for its role in the endocannabinoid system and its effects on various physiological processes.
Medicine: Research focuses on its potential therapeutic applications in pain management, neuroprotection, and anti-inflammatory effects.
Industry: It is used in the development of pharmaceuticals and as a bioactive compound in nutraceuticals.
Mécanisme D'action
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes. Upon binding to these receptors, the compound activates signaling pathways that modulate pain, mood, appetite, and other functions. Additionally, it interacts with other receptors, such as GPR18 and GPR55, contributing to its diverse effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-arachidonoyl dopamine (NADA): Another endocannabinoid with similar structure and function.
2-arachidonoylglycerol (2-AG): A major endocannabinoid involved in various physiological processes.
Oleoylethanolamide (OEA): A fatty acid amide with appetite-regulating properties.
Uniqueness
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide is unique due to its specific binding affinity to cannabinoid receptors and its role in modulating a wide range of physiological processes. Its ability to interact with multiple receptors and signaling pathways distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C22H37NO2 |
|---|---|
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25) |
Clé InChI |
LGEQQWMQCRIYKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-ylmethyl}pyridine](/img/structure/B12506812.png)
![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethyl acetate](/img/structure/B12506825.png)

![(R)-N-[(R)-[3,5-Bis(trifluoromethyl)phenyl][2-[di(adamantan-1-yl)phosphino]phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506835.png)
![N-(2,4-difluorophenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506841.png)

![2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12506857.png)
![N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12506870.png)


![2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane](/img/structure/B12506885.png)

![(2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride](/img/structure/B12506897.png)

